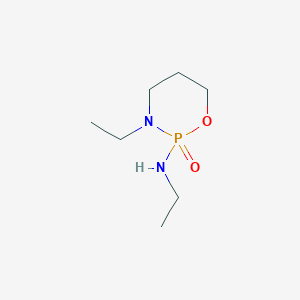
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-bis(pentafluoroethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl is a highly fluorinated biphenyl derivative. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of larger quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride may be employed, although the reaction conditions need to be carefully controlled to prevent over-reduction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of one or more fluorine atoms with the nucleophile, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated aromatic systems.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl exerts its effects is primarily related to its high fluorine content. The extensive fluorination affects the compound’s electronic properties, making it highly stable and resistant to chemical attack. This stability is a key factor in its interactions with other molecules and its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(trifluoromethyl)-1,1’-biphenyl
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl
Uniqueness
Compared to similar compounds, 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(pentafluoroethyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of pentafluoroethyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications.
Properties
CAS No. |
54755-50-9 |
|---|---|
Molecular Formula |
C16F18 |
Molecular Weight |
534.14 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(1,1,2,2,2-pentafluoroethyl)-6-[2,3,5,6-tetrafluoro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]benzene |
InChI |
InChI=1S/C16F18/c17-5-1(6(18)10(22)3(9(5)21)13(25,26)15(29,30)31)2-7(19)11(23)4(12(24)8(2)20)14(27,28)16(32,33)34 |
InChI Key |
LRINXHNAPUTEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(C(F)(F)F)(F)F)F)F)C2=C(C(=C(C(=C2F)F)C(C(F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


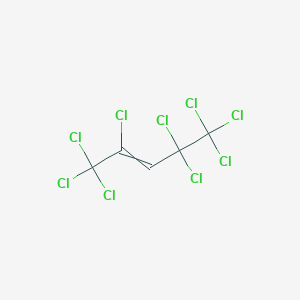
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
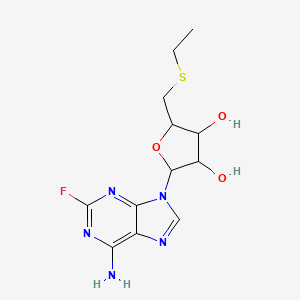
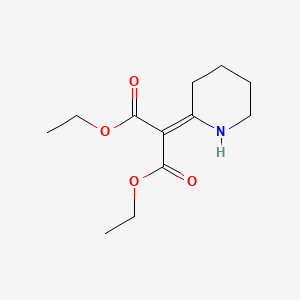
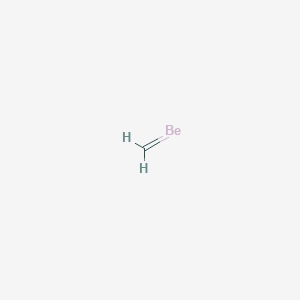

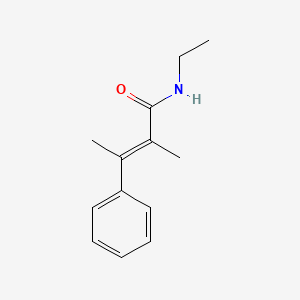

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

